4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid
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Overview
Description
4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.2 g/mol . This compound is known for its unique structure, which includes an acetyl group, two keto groups, and a carboxylic acid group attached to a cyclohexane ring. It is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 3,5-dioxo-1-methylcyclohexanecarboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), primary amines (RNH₂)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Amides, substituted ketones
Scientific Research Applications
4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biochemistry: The compound is used for immobilizing amino acids on a solid phase, which is crucial for peptide synthesis and protein studies.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the acetyl and keto groups, enable it to participate in various biochemical reactions. For instance, it can form covalent bonds with amino acids, facilitating the immobilization of peptides on solid supports . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in biochemical assays and studies.
Comparison with Similar Compounds
Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate: This compound shares a similar cyclohexane ring structure with keto and carboxylic acid groups but differs in the presence of an allyl group instead of an acetyl group.
3,5-Dioxocyclohexanecarboxylic acid: This compound lacks the acetyl and methyl groups present in 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid, making it less versatile in certain chemical reactions.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its applications in immobilizing amino acids make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h8H,3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXVKLKWGINRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696542 |
Source
|
Record name | 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181486-37-3 |
Source
|
Record name | 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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